3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide

Catalog No.
S7722844
CAS No.
M.F
C23H21F2N3O2
M. Wt
409.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridi...

Product Name

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide

IUPAC Name

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide

Molecular Formula

C23H21F2N3O2

Molecular Weight

409.4 g/mol

InChI

InChI=1S/C23H21F2N3O2/c1-14-7-16(3-5-20(14)24)10-27-22(29)18-9-19(13-26-12-18)23(30)28-11-17-4-6-21(25)15(2)8-17/h3-9,12-13H,10-11H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

OJLMGGCCARSXJV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CNC(=O)C2=CC(=CN=C2)C(=O)NCC3=CC(=C(C=C3)F)C)F

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C2=CC(=CN=C2)C(=O)NCC3=CC(=C(C=C3)F)C)F

Molecular Properties:

  • DB04760 analog 1 is a molecule structurally similar (analogous) to another molecule designated DB04760 [, , ].
  • Its chemical formula is C23H21F2N3O2 and its CAS registry number is 2728373-94-0 [].
  • Limited information is available on the specific biological properties of DB04760 analog 1 itself.

Potential Research Areas:

  • Based on the information available on DB04760, research suggests potential applications in the areas of cancer and neurological diseases [].
  • DB04760 is a ligand (binding molecule) for a specific cellular target, and researchers may be investigating DB04760 analog 1 to see if it interacts with the same target or offers alternative mechanisms of action [].

Important Considerations:

  • DB04760 analog 1 is for research use only (RUO) and not for human administration [].
  • Further research is necessary to elucidate the specific properties and potential applications of DB04760 analog 1.

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide is a synthetic organic compound notable for its potential applications in medicinal chemistry. The compound features a pyridine core with two 4-fluoro-3-methylphenyl groups linked via amide bonds to the 3 and 5 positions of the pyridine ring. Its molecular formula is C23H21F2N3O2C_{23}H_{21}F_{2}N_{3}O_{2}, and it has a molecular weight of approximately 409.4 g/mol.

The compound has garnered attention due to its inhibitory effects on specific enzymes, particularly matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This makes it a candidate for drug development aimed at various diseases, including cancer.

The synthesis of 3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide involves several key reactions:

  • Amide Formation: The carboxylic acid groups of pyridine-3,5-dicarboxylic acid are activated using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The addition of 4-fluoro-3-methylbenzylamine leads to the formation of amide bonds.
  • Purification: The resultant product is purified through recrystallization or column chromatography to achieve high purity levels.

These reactions highlight the compound's potential for further chemical modifications and functionalization, which may enhance its biological activity or selectivity.

3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide exhibits significant biological activity as an enzyme inhibitor. It has been specifically studied for its role as an inhibitor of matrix metalloproteinase-13 (MMP-13), which plays a crucial role in tissue remodeling and is implicated in various pathological conditions, including cancer metastasis and arthritis.

Additionally, the compound has shown promise in reducing neurotoxicity associated with certain chemotherapeutic agents, indicating its potential utility in cancer treatment.

The synthesis of this compound typically follows these steps:

  • Starting Materials: Pyridine-3,5-dicarboxylic acid and 4-fluoro-3-methylbenzylamine are used as the primary starting materials.
  • Activation and Coupling: The carboxylic acid groups are activated using DCC or similar reagents, followed by the introduction of the amine to form the desired amide bonds.
  • Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity and yield.

The applications of 3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide are diverse:

  • Medicinal Chemistry: As an enzyme inhibitor, it holds potential for drug development targeting diseases associated with MMP activity.
  • Cancer Research: Its ability to mitigate neurotoxicity from chemotherapeutic agents positions it as a valuable candidate in oncology.
  • Biological Studies: Used in research related to enzyme inhibition and protein interactions.
  • Industrial

Research indicates that 3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide interacts with specific enzyme pockets, particularly MMP-13. This interaction prevents the degradation of collagen and other extracellular matrix components, which is critical for maintaining tissue integrity during disease progression.

Several compounds share structural similarities with 3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide:

Compound NameStructural FeaturesUnique Properties
Pyrimidine-4,6-dicarboxylic acid bis-(4-fluoro-3-methyl-benzylamide)Contains pyrimidine core with similar functional groupsDifferent enzyme inhibition profile
3,5-Bis(trifluoromethyl)phenyl isocyanateFeatures trifluoromethyl groups instead of fluorinated phenylsReactivity differs due to isocyanate functionality

Uniqueness

The uniqueness of 3-N,5-N-bis[(4-fluoro-3-methylphenyl)methyl]pyridine-3,5-dicarboxamide lies in its specific inhibitory action on MMP-13, which is not commonly observed in other similar compounds. This specificity may lead to targeted therapeutic applications that reduce side effects associated with broader-spectrum inhibitors.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

409.16018325 g/mol

Monoisotopic Mass

409.16018325 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-04-15

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